molecular formula C15H24N2O B8505260 2-[4-(3-Pyrrolidin-1-yl-propoxy)-phenyl]-ethylamine

2-[4-(3-Pyrrolidin-1-yl-propoxy)-phenyl]-ethylamine

Cat. No. B8505260
M. Wt: 248.36 g/mol
InChI Key: JCINVJGOQZAQOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3-Pyrrolidin-1-yl-propoxy)-phenyl]-ethylamine is a useful research compound. Its molecular formula is C15H24N2O and its molecular weight is 248.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(3-Pyrrolidin-1-yl-propoxy)-phenyl]-ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(3-Pyrrolidin-1-yl-propoxy)-phenyl]-ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-[4-(3-Pyrrolidin-1-yl-propoxy)-phenyl]-ethylamine

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

2-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]ethanamine

InChI

InChI=1S/C15H24N2O/c16-9-8-14-4-6-15(7-5-14)18-13-3-12-17-10-1-2-11-17/h4-7H,1-3,8-13,16H2

InChI Key

JCINVJGOQZAQOV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCCOC2=CC=C(C=C2)CCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of [4-(3-pyrrolidin-1-yl-propoxy)-phenyl]-acetonitrile (preparation 104), (1 g, 4.1 mmol) and Raney® nickel (100 mg) in 2M methanolic ammonia (35 mL) was stirred under 60 psi of hydrogen gas at 50° C. for 6 hours. Tlc analysis showed that not all of the starting material had been consumed and so further Raney® nickel (200 mg) was added to the reaction mixture and heating continued for 5 hours. Tlc analysis again showed that starting material was still present and so additional Raney® nickel (200 mg) was added and the mixture was stirred at 50° C. for 3 hours. The reaction mixture was then filtered through Arbocel® and was concentrated in vacuo to give a yellow oil. The oil was purified by column chromatography using a 4 g RediSep® silica cartridge, eluting with dichloromethane:methanol:0.88 ammonia, 85:15:1.5 to 80:20:2, to afford the title compound in 16% yield, 160 mg.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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